4-Methyl-1,4-heptadiene

Physical Property Distillation Process Chemistry

4-Methyl-1,4-heptadiene (CAS 13857-55-1) is a branched C8 diene hydrocarbon with the molecular formula C8H14 and a molecular weight of 110.20 g/mol. It exists predominantly as the (4E) stereoisomer and is characterized by an isolated diene structure, with double bonds at the 1 and 4 positions separated by a saturated carbon.

Molecular Formula C8H14
Molecular Weight 110.2 g/mol
CAS No. 13857-55-1
Cat. No. B080527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1,4-heptadiene
CAS13857-55-1
Molecular FormulaC8H14
Molecular Weight110.2 g/mol
Structural Identifiers
SMILESCCC=C(C)CC=C
InChIInChI=1S/C8H14/c1-4-6-8(3)7-5-2/h4,7H,1,5-6H2,2-3H3/b8-7+
InChIKeyNZXFAMRCCGUQGQ-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1,4-heptadiene (CAS 13857-55-1): Procurement and Technical Baseline for Research and Industrial Sourcing


4-Methyl-1,4-heptadiene (CAS 13857-55-1) is a branched C8 diene hydrocarbon with the molecular formula C8H14 and a molecular weight of 110.20 g/mol . It exists predominantly as the (4E) stereoisomer and is characterized by an isolated diene structure, with double bonds at the 1 and 4 positions separated by a saturated carbon [1]. Its predicted boiling point is 119.3 ± 10.0 °C at 760 mmHg, and its predicted density is 0.739 ± 0.06 g/cm³ . The compound is typically supplied at 95% purity for research and industrial applications .

Why 4-Methyl-1,4-heptadiene Cannot Be Replaced by Other C8 Dienes or 1,4-Heptadiene Analogs


Substituting 4-methyl-1,4-heptadiene with structurally similar dienes—such as 1,4-heptadiene, 4-methyl-1,3-heptadiene, or 3-methyl-1,5-heptadiene—introduces measurable differences in physical properties and reactivity that directly impact experimental reproducibility and process economics. The methyl substitution at the 4-position alters boiling point, density, and molecular weight, which in turn affects distillation parameters, solvent compatibility, and molar calculations . Furthermore, its classification as an isolated diene (vs. conjugated dienes like 4-methyl-1,3-heptadiene) fundamentally changes its behavior in pericyclic reactions, polymerization kinetics, and stability [1]. The quantitative comparisons below substantiate why generic substitution is not scientifically equivalent and may lead to divergent outcomes in synthesis or material applications.

Quantitative Differentiation of 4-Methyl-1,4-heptadiene: Head-to-Head Comparisons and Cross-Study Evidence


Boiling Point Elevation Relative to Unsubstituted 1,4-Heptadiene

4-Methyl-1,4-heptadiene exhibits a higher boiling point than the unsubstituted parent compound 1,4-heptadiene. The predicted boiling point of 4-methyl-1,4-heptadiene is 119.3 ± 10.0 °C , while the experimentally determined boiling point of 1,4-heptadiene is 366.23 K (93.08 °C) [1]. This difference of approximately 26 °C is significant for distillation and purification workflows.

Physical Property Distillation Process Chemistry

Density Reduction vs. Unsubstituted 1,4-Heptadiene

The methyl substitution at the 4-position lowers the density of 4-methyl-1,4-heptadiene compared to 1,4-heptadiene. The predicted density of 4-methyl-1,4-heptadiene is 0.739 ± 0.06 g/cm³ , whereas 1,4-heptadiene has a reported density of 0.89 g/cm³ at 20 °C . This represents a density reduction of approximately 0.15 g/cm³.

Physical Property Formulation Material Density

Molecular Weight Increase vs. Unsubstituted 1,4-Heptadiene

The addition of a methyl group increases the molecular weight of 4-methyl-1,4-heptadiene to 110.20 g/mol , compared to 96.17 g/mol for 1,4-heptadiene [1]. This 14.03 g/mol increase (14.6%) is directly attributable to the CH2 substitution.

Molar Calculations Stoichiometry Synthesis

Reactivity Class Differentiation: Isolated vs. Conjugated Diene Structure

4-Methyl-1,4-heptadiene is classified as an isolated diene, with double bonds at positions 1 and 4 separated by a saturated carbon [1]. In contrast, analogs such as 4-methyl-1,3-heptadiene are conjugated dienes, with alternating double and single bonds [2]. Conjugated dienes exhibit increased stability and distinct reactivity in Diels-Alder cycloadditions and polymerization compared to isolated dienes [3]. While direct quantitative kinetic data for 4-methyl-1,4-heptadiene versus its conjugated isomer is not available in open literature, the class distinction implies fundamentally different reaction pathways and rates.

Reactivity Diels-Alder Polymerization

Procurement-Driven Application Scenarios for 4-Methyl-1,4-heptadiene Based on Verified Differentiation


Precise Distillation and Separation Process Development

The 26 °C higher boiling point of 4-methyl-1,4-heptadiene relative to 1,4-heptadiene makes it a superior candidate when a higher boiling diene is required in fractional distillation sequences. This property reduces overlap with lower-boiling solvents and facilitates cleaner separations in multi-component mixtures.

Density-Sensitive Formulation and Material Science

With a density 17% lower than 1,4-heptadiene , 4-methyl-1,4-heptadiene is preferred for applications where lower density improves buoyancy, reduces material weight, or alters phase separation behavior in emulsions and coatings.

Stoichiometric Precision in Synthesis and Polymerization

The 14.6% higher molecular weight of 4-methyl-1,4-heptadiene compared to 1,4-heptadiene necessitates adjusted molar calculations. Researchers and process chemists must procure the exact compound to maintain correct stoichiometry in reactions where the methyl group influences steric effects or product distribution.

Isolated Diene-Specific Reactivity Studies

As an isolated diene, 4-methyl-1,4-heptadiene serves as a negative control or alternative substrate in studies of conjugated diene reactivity, such as Diels-Alder cycloadditions. Its use ensures that observed reactivity is not confounded by conjugation effects, providing a cleaner baseline for mechanistic investigations.

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